hemoglobin A2 Parkville
CAS No.: 142192-02-7
Cat. No.: VC0235285
Molecular Formula: C13H11N2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142192-02-7 |
---|---|
Molecular Formula | C13H11N2O3 |
Molecular Weight | 0 |
Introduction
Discovery and Characterization of Hemoglobin A2 Parkville
Hemoglobin A2 Parkville was first identified and characterized in a female of Italian parentage, as documented in research literature published in the early 1990s . This discovery added an important entry to the catalog of known hemoglobin variants and contributed to the ongoing process of identifying and documenting hemoglobin diversity across populations.
The defining characteristic of Hemoglobin A2 Parkville is a specific amino acid substitution in the delta globin chain. Specifically, this variant features a replacement of aspartic acid with valine at position 47 of the delta chain, represented as delta 47(CD6)Asp→Val . This mutation occurs at the CD6 region of the delta chain, a designation that refers to the specific structural segment within the protein's three-dimensional configuration.
The characterization of Hemoglobin A2 Parkville represented an addition to the growing list of delta chain variants. The identification of such variants plays a crucial role in expanding our knowledge of hemoglobin diversity and potential implications for hemoglobinopathy research and diagnostics.
Molecular Structure and Biochemical Properties
The molecular structure of Hemoglobin A2 Parkville adheres to the fundamental tetrameric architecture characteristic of all hemoglobin types. Like standard hemoglobin A2, it comprises two alpha-globin chains and two delta-globin chains arranged in a quaternary structure (α2δ2) . Each globin chain wraps around a heme group containing an iron atom, which constitutes the oxygen-binding site of the molecule.
The distinguishing feature of Hemoglobin A2 Parkville lies in its delta chain mutation. Specifically, the variant involves a substitution at position 47 of the delta globin chain, where the amino acid aspartic acid (Asp) is replaced by valine (Val), denoted as delta 47(CD6)Asp→Val . This position corresponds to the CD6 region in the three-dimensional structure of the globin chain, referring to a specific segment in the protein's helical arrangement.
From a biochemical perspective, this mutation represents a significant change in amino acid properties. Aspartic acid is a negatively charged, hydrophilic amino acid, while valine is neutral and hydrophobic. This substitution alters the local charge distribution and hydrophobicity profile of the delta chain, potentially affecting protein folding, stability, and interactions with surrounding molecules.
The altered biochemical properties of Hemoglobin A2 Parkville manifest in its characteristic electrophoretic behavior. The variant demonstrates reduced electrophoretic mobility compared to normal hemoglobin A2, a property that stems directly from the change in amino acid charge and hydrophobicity at position 47. This distinctive electrophoretic profile serves as a key identifier for this variant during laboratory analysis.
Comparison with Other Hemoglobin A2 Variants
Hemoglobin A2 Parkville represents one of several identified variants of hemoglobin A2, each characterized by specific mutations in the delta-globin chain. Comparing these variants provides valuable insights into the diversity of delta chain mutations and their respective impacts on protein structure and function.
The search results mention other specific delta chain variants, including Hemoglobin A2-Melbourne, which features a substitution of glutamic acid to lysine at position 43 (δ43(CD2)Glu > Lys) . Additionally, a novel variant called Hemoglobin A2-Mae Phrik, characterized by an aspartate to glycine substitution at position 52 (δ52(D3)GAT > GGT; Asp > Gly), has been described . These variants, along with Hemoglobin A2 Parkville, illustrate the diversity of mutations that can occur within the delta-globin gene.
Hemoglobin Variant | Mutation | Structural Location | Electrophoretic Properties | First Identification |
---|---|---|---|---|
Hemoglobin A2 Parkville | δ47(CD6)Asp→Val | CD6 region of delta chain | Reduced mobility compared to normal HbA2 | Female of Italian descent |
Hemoglobin A2-Melbourne | δ43(CD2)Glu→Lys | CD2 region of delta chain | Distinct peak at retention time 4.73-4.75 min on HPLC | Southeast Asia |
Hemoglobin A2-Mae Phrik | δ52(D3)Asp→Gly | D3 region of delta chain | Migrates toward cathode lower than HbA2; retention time 4.46 min on HPLC | Mae Phrik region |
Normal Hemoglobin A2 | No mutation | N/A | Standard mobility; reference point for variant analysis | N/A |
Each of these variants demonstrates unique characteristics based on the specific mutation involved. The nature of the amino acid substitution significantly influences the protein's properties. For instance, the Asp→Val substitution in Hemoglobin A2 Parkville involves replacing a negatively charged amino acid with a neutral, hydrophobic one. Similarly, the Glu→Lys substitution in Hemoglobin A2-Melbourne involves a change from a negatively charged amino acid to a positively charged one, while the Asp→Gly substitution in Hemoglobin A2-Mae Phrik involves replacing a negatively charged amino acid with a small, neutral one .
These different substitutions result in distinct electrophoretic profiles, allowing for differentiation between variants during laboratory analysis. The specific location of the mutation within the delta chain also influences the variant's properties and potential functional implications. The CD6 region in Hemoglobin A2 Parkville, CD2 region in Hemoglobin A2-Melbourne, and D3 region in Hemoglobin A2-Mae Phrik refer to different structural segments within the globin chain's three-dimensional arrangement.
Research has shown that these hemoglobin A2 variants can be coinherited with other hemoglobinopathies, creating complex hematological profiles. For example, Hemoglobin A2-Melbourne has been documented in combination with Hemoglobin E, and Hemoglobin A2-Mae Phrik has been found in a subject who was a triple heterozygote for this variant, Hemoglobin E, and deletional α+-thalassemia . Similar patterns of coinheritance may exist for Hemoglobin A2 Parkville, though specific documentation in the search results is limited.
Research Applications and Future Directions
Research on hemoglobin variants, including Hemoglobin A2 Parkville, continues to evolve, offering valuable insights into hemoglobin structure, function, and potential clinical implications. Based on the available search results and broader understanding of hemoglobin research, several key areas emerge as important for ongoing and future investigations.
One significant research application involves the development and refinement of laboratory methods for detecting and characterizing hemoglobin variants. The search results mention various techniques employed in hemoglobin analysis, including capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), and molecular diagnostic methods . Ongoing research aims to enhance the sensitivity, specificity, and throughput of these methods, particularly in distinguishing between similar variants that may co-elute or present similar profiles.
The coinheritance of hemoglobin variants with other hemoglobinopathies represents another important area of research. The search results describe cases where hemoglobin A2 variants are found in combination with other conditions, such as Hemoglobin E or alpha-thalassemia . Understanding these complex interactions can provide valuable insights into disease manifestation, progression, and appropriate management strategies. Further research on Hemoglobin A2 Parkville in similar contexts could contribute to this body of knowledge.
Structure-function relationships in hemoglobin variants constitute a fundamental area of investigation. The specific mutation in Hemoglobin A2 Parkville (Asp→Val at position 47) alters the amino acid properties at this location, potentially affecting local protein structure, stability, and interactions. Research using techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, or computational modeling could elucidate the precise structural consequences of this mutation and their functional implications.
Population genetics and epidemiology of hemoglobin variants also represent valuable research directions. While the search results provide limited information on the prevalence and distribution of Hemoglobin A2 Parkville, systematic studies could reveal patterns of inheritance, geographic distribution, and potential founder effects. Such research would contribute to our understanding of human genetic diversity and migration patterns.
Future research directions might also explore the potential interaction of hemoglobin variants like Hemoglobin A2 Parkville with environmental factors, other genetic modifiers, or their role in complex disease phenotypes. As analytical technologies advance, particularly in the realm of next-generation sequencing and proteomics, our ability to detect, characterize, and understand the implications of hemoglobin variants will continue to expand.
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